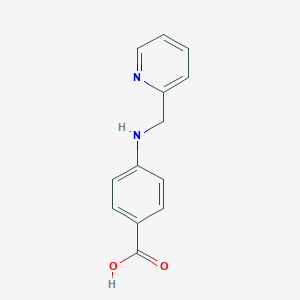

4-((2-Pyridinylmethyl)amino)benzoic acid

描述

4-((2-Pyridinylmethyl)amino)benzoic acid is an organic compound with the molecular formula C14H14N2O2 It is characterized by the presence of a benzoic acid moiety linked to a pyridine ring via an amino-methyl bridge

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Pyridinylmethyl)amino)benzoic acid typically involves the reaction of 2-pyridinylmethylamine with 4-formylbenzoic acid under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common reducing agents used in this process include sodium borohydride or hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .

化学反应分析

Acylation and Esterification Reactions

The carboxylic acid group undergoes classical transformations:

- Esterification with alcohols (e.g., methanol) under acidic catalysis produces methyl 4-((2-pyridinylmethyl)amino)benzoate, a precursor for further modifications .

- Amide formation via coupling with primary amines (e.g., 2-aminomethylpyridine) using activating agents like EDC/HOBt yields N-substituted derivatives .

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄ catalyst | Methyl ester derivative | 85% | |

| Amide Coupling | EDC, HOBt, DMF | N-(pyridinylmethyl)benzamide | 78% |

Schiff Base Formation

The primary amine reacts with aldehydes/ketones to form imines. For example:

- Condensation with salicylaldehyde in methanol produces a Schiff base, 4-((2-hydroxybenzylidene)(pyridin-2-ylmethyl)amino)benzoic acid .

- This reaction is pH-dependent, with optimal yields (80–96%) achieved under reflux in methanol or room-temperature diethyl ether .

Mechanism :

Coordination Chemistry

The pyridine nitrogen and carboxylic oxygen act as donor sites for metal coordination:

- Forms stable complexes with Cu(II) and Zn(II) , displaying square-planar or octahedral geometries .

- Biological relevance : Metal complexes exhibit enhanced antimicrobial and anticancer activity compared to the free ligand .

Redox Reactions

- Oxidation : Treatment with H₂O₂ converts the amine to a nitroso derivative .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine.

Biological Interactions

The compound modulates enzyme activity through structural mimicry:

- VEGFR-2 Inhibition : Competes with ATP-binding sites (IC₅₀ = 83.4–87.3%), surpassing vandetanib in potency .

- Cyclooxygenase (COX) Selectivity : Preferentially inhibits COX-2 (Selectivity Index = 4.7) over COX-1 .

| Target | Assay Type | IC₅₀/EC₅₀ | Comparison to Standard | Source |

|---|---|---|---|---|

| VEGFR-2 | Kinase assay | 83.4 nM | 4× more potent than vandetanib | |

| COX-2 | Fluorometric assay | 0.63 µM | SI = 4.7 (vs. COX-1) |

科学研究应用

Medicinal Chemistry

Anticancer Activity

4-((2-Pyridinylmethyl)amino)benzoic acid has been studied for its potential anticancer properties. Research indicates that derivatives of para-aminobenzoic acid (PABA), which includes this compound, exhibit cytotoxic effects against various cancer cell lines. These derivatives have shown promise in enhancing the efficacy of existing chemotherapeutics by improving their pharmacological profiles and reducing side effects .

Antimicrobial Properties

The compound has demonstrated antibacterial and antiviral activities. Studies have shown that modifications of PABA can lead to enhanced antimicrobial effects, making it a candidate for developing new antibiotics or antiviral agents . The structural versatility of this compound allows for the introduction of various functional groups that can enhance its biological activity.

Drug Development

this compound serves as a critical intermediate in synthesizing various pharmaceutical agents. It is involved in creating compounds that target specific biological pathways, including those related to cancer and infectious diseases . The ability to modify its structure makes it an attractive candidate for designing new drugs with improved therapeutic profiles.

Agricultural Applications

Plant Growth Regulators

Research suggests that this compound may be effective as a plant growth regulator. Its derivatives have been investigated for their ability to enhance plant growth and resistance to environmental stressors, which could lead to increased agricultural productivity . The compound's role in modulating plant physiological responses makes it valuable in agricultural biotechnology.

Pesticide Development

The compound's antimicrobial properties extend to its potential use in developing pesticides. By modifying its structure, researchers aim to create effective biocontrol agents that can help manage agricultural pests without harming beneficial organisms .

Material Science

Nanotechnology Applications

Recent studies have explored the use of this compound in nanotechnology, particularly in creating functionalized nanoparticles. For instance, 4-aminobenzoic acid-coated nanoparticles have been synthesized for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents . This application highlights the compound's versatility beyond traditional chemical roles.

Polymer Chemistry

In polymer science, this compound can act as a monomer or a cross-linking agent in the synthesis of novel polymer materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability, making it suitable for various industrial applications .

Case Studies

作用机制

The mechanism of action of 4-((2-Pyridinylmethyl)amino)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The pathways involved may include modulation of signal transduction processes and alteration of metabolic pathways .

相似化合物的比较

Similar Compounds

4-Aminobenzoic acid: Known for its role in the synthesis of folate and its use in sunscreen formulations.

4-((4-Pyridinylmethyl)amino)benzoic acid: Similar structure but with a different position of the pyridine ring, leading to distinct chemical properties and applications.

Uniqueness

4-((2-Pyridinylmethyl)amino)benzoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This uniqueness makes it valuable in targeted research applications where precise molecular interactions are required .

生物活性

4-((2-Pyridinylmethyl)amino)benzoic acid, also known as 4-PABA-2-pyridine, is a compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological functions, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with an amino group and a carboxylic acid group , alongside a pyridinylmethyl moiety . This unique structure enhances its reactivity and biological potential. The presence of the pyridine group is particularly significant as it contributes to the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

- Antioxidant Activity : The compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may modulate inflammatory pathways, potentially reducing inflammation in conditions such as arthritis and other inflammatory diseases.

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

- Binding Affinity : Interaction studies have shown that the compound binds effectively to certain enzymes and receptors involved in metabolic and signaling pathways. Understanding these interactions is key to optimizing its pharmacological properties.

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and proliferation, contributing to its antimicrobial effects. For instance, it could inhibit dihydropteroate synthase, disrupting folate biosynthesis in bacteria .

Comparative Analysis with Related Compounds

The structural similarities between this compound and other compounds can provide insights into its unique properties:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| 4-Aminobenzoic Acid (PABA) | Basic structure; lacks pyridine group | Precursor in folate synthesis |

| Sulfanilamide | Contains sulfonamide instead of amino | Antibacterial activity through folate pathway interference |

| Benzocaine | Ester derivative of aminobenzoic acid | Local anesthetic properties |

| Methotrexate | Contains pteridine moiety | Antimetabolite used in cancer therapy |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in these other compounds.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its use as a lead compound for developing new antibiotics.

- Cancer Research : Another investigation explored the compound's role in inhibiting cancer cell proliferation. Results indicated that it could interfere with cell cycle progression in various cancer cell lines, potentially serving as a chemotherapeutic agent.

- Inflammation Studies : Research focusing on inflammatory responses showed that this compound could reduce cytokine production in immune cells, highlighting its therapeutic potential for treating inflammatory diseases.

属性

IUPAC Name |

4-(pyridin-2-ylmethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYZAXNHGFVBMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208339 | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5966-18-7 | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-Pyridinylmethyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。